![molecular formula C10H4F4N4S B287472 6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287472.png)
6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as FTT, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. FTT is a member of the triazolothiadiazole family of compounds, which have been shown to possess a range of biological and physical properties.
Mécanisme D'action
The mechanism of action of 6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. In cancer cells, 6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In viral infections, 6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit the activity of viral proteases, which are essential for viral replication.
Biochemical and Physiological Effects
6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to possess a range of biochemical and physiological effects. In cancer cells, 6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to induce apoptosis, or programmed cell death, which is a natural process that occurs in healthy cells but is disrupted in cancer cells. In viral infections, 6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to reduce viral load and inhibit viral replication. In herbicidal applications, 6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit the growth of weeds by disrupting their metabolic processes.
Avantages Et Limitations Des Expériences En Laboratoire
6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages and limitations for use in lab experiments. One advantage is its high potency, which allows for the use of lower concentrations of the compound. Another advantage is its broad spectrum of activity, which makes it a potential candidate for the treatment of a range of diseases. One limitation is its low solubility in water, which can make it difficult to administer in certain applications. Another limitation is its potential toxicity, which requires careful handling and monitoring.
Orientations Futures
There are several future directions for research on 6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is the development of new drugs based on 6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole for the treatment of cancer and viral infections. Another direction is the optimization of 6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole for herbicidal applications, including the development of new formulations and delivery methods. In material science, future research could focus on the development of new optoelectronic devices based on 6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Overall, 6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound with a range of potential applications that warrants further research.
Méthodes De Synthèse
The synthesis of 6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-fluoroaniline with trifluoroacetic acid and thiosemicarbazide in the presence of a catalyst. The resulting product is a yellow crystalline solid that can be purified through recrystallization. The synthesis of 6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been optimized to increase yield and reduce the amount of waste generated.
Applications De Recherche Scientifique
6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been the subject of several scientific studies due to its potential applications in various fields. In medicine, 6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to possess antitumor and antiviral activity, making it a promising candidate for the development of new drugs. In agriculture, 6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to possess herbicidal activity, making it a potential alternative to traditional herbicides. In material science, 6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to possess luminescent properties, making it a potential candidate for use in optoelectronic devices.
Propriétés
Nom du produit |
6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Formule moléculaire |
C10H4F4N4S |
Poids moléculaire |
288.23 g/mol |
Nom IUPAC |
6-(4-fluorophenyl)-3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C10H4F4N4S/c11-6-3-1-5(2-4-6)7-17-18-8(10(12,13)14)15-16-9(18)19-7/h1-4H |
Clé InChI |
RWIRICPBGXGRGD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NN3C(=NN=C3S2)C(F)(F)F)F |
SMILES canonique |
C1=CC(=CC=C1C2=NN3C(=NN=C3S2)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



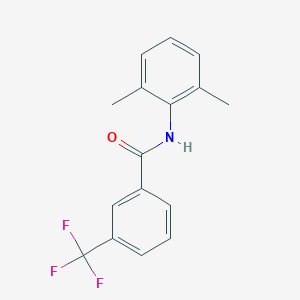
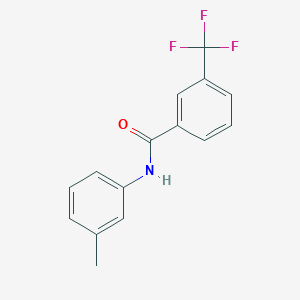
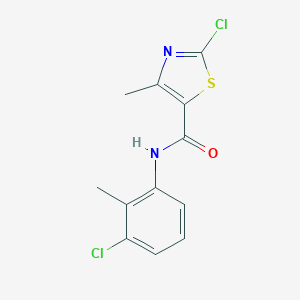

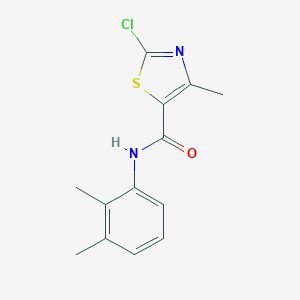
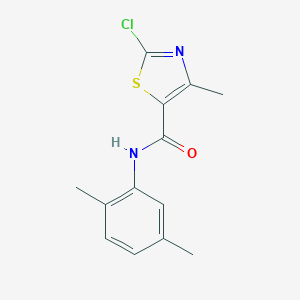
![4,5-dichloro-2-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287401.png)
![5-amino-3-ethyl-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287402.png)
![5-amino-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287403.png)
![1-{5-methyl-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone](/img/structure/B287405.png)
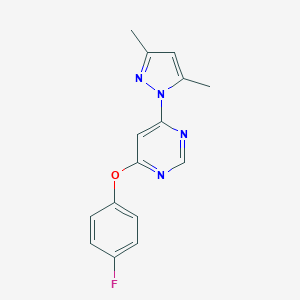
![6-Cyclopropyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287411.png)
![3-[(4-Fluorophenoxy)methyl]-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287412.png)
![6-Cyclopropyl-3-(3,5-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287413.png)